molecular formula C6H8BrN3 B15128721 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole

4-Bromo-2-cyclobutyl-2H-1,2,3-triazole

Cat. No.: B15128721
M. Wt: 202.05 g/mol
InChI Key: VWTNMCQMLJEJID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the desired triazole compound. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclobutyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2,3-triazole: Lacks the cyclobutyl group, making it less sterically hindered.

    2-Cyclobutyl-1,2,3-triazole: Does not have the bromine atom, affecting its reactivity and binding properties.

    1,2,3-Triazole: The parent compound without any substituents, offering a simpler structure for comparison.

Uniqueness

4-Bromo-2-cyclobutyl-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-2-cyclobutyltriazole

InChI

InChI=1S/C6H8BrN3/c7-6-4-8-10(9-6)5-2-1-3-5/h4-5H,1-3H2

InChI Key

VWTNMCQMLJEJID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2N=CC(=N2)Br

Origin of Product

United States

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